molecular formula C11H10Cl2N4O2 B10892886 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione CAS No. 1006320-15-5

2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione

Cat. No.: B10892886
CAS No.: 1006320-15-5
M. Wt: 301.13 g/mol
InChI Key: FAMYLIVRQQIVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of two pyrazole rings and two chlorine atoms attached to a central carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione typically involves the reaction of 1-methyl-1H-pyrazole with a suitable chlorinated diketone precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1,3-diphenyl-1,3-propanedione
  • 2,2-Dichloro-1,3-bis(1H-pyrazol-4-yl)-1,3-propanedione
  • 2,2-Dichloro-1,3-bis(1-methyl-1H-imidazol-4-yl)-1,3-propanedione

Uniqueness

Compared to similar compounds, 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione is unique due to the presence of two pyrazole rings and specific substitution patterns. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1006320-15-5

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

2,2-dichloro-1,3-bis(1-methylpyrazol-4-yl)propane-1,3-dione

InChI

InChI=1S/C11H10Cl2N4O2/c1-16-5-7(3-14-16)9(18)11(12,13)10(19)8-4-15-17(2)6-8/h3-6H,1-2H3

InChI Key

FAMYLIVRQQIVCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)C(C(=O)C2=CN(N=C2)C)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.